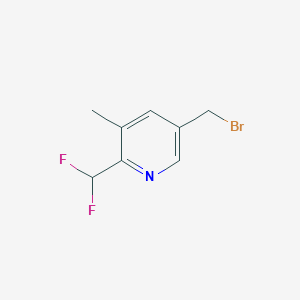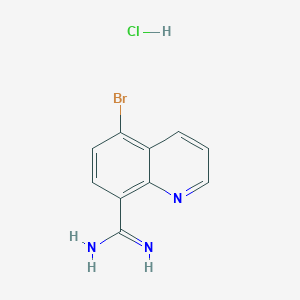
Dimethyl 4-chloroisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-chloroisophthalate is an organic compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 4-chloroisophthalate can be synthesized through the esterification of 4-chloroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where 4-chloroisophthalic acid and methanol are fed into a reactor containing a suitable catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 4-chloroisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to form 4-chloroisophthalic acid.
Reduction: The compound can be reduced to form this compound alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or ammonia can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted isophthalates.
Hydrolysis: The primary product is 4-chloroisophthalic acid.
Reduction: Alcohol derivatives of this compound.
Applications De Recherche Scientifique
Dimethyl 4-chloroisophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which dimethyl 4-chloroisophthalate exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function. The molecular targets and pathways involved vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Dimethyl 4-chloroisophthalate can be compared with other similar compounds such as:
Dimethyl isophthalate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Dimethyl terephthalate: Has a different substitution pattern on the benzene ring, leading to different chemical properties.
Dimethyl phthalate: Contains two ester groups on adjacent carbon atoms, resulting in distinct reactivity and applications.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity, particularly in substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H9ClO4 |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
dimethyl 4-chlorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 |
Clé InChI |
HFYSTLFOKOWFLW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)





